

Pro-inflammatory Properties of p-Cresyl Sulfate: An In Vitro Technical Guide

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Compound of Interest

Compound Name: *p-Cresyl sulfate potassium*

Cat. No.: *B15607642*

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Executive Summary: p-Cresyl sulfate (pCS) is a gut-derived, protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD).[1][2] A growing body of in vitro evidence implicates pCS as a key contributor to the chronic inflammation and cardiovascular complications prevalent in CKD.[3][4] This technical guide provides a comprehensive overview of the pro-inflammatory effects of pCS observed in various cell culture models. The primary mechanisms of pCS-induced inflammation involve the induction of oxidative stress through NADPH oxidase activation and the subsequent stimulation of pro-inflammatory signaling pathways, most notably Nuclear Factor-kappa B (NF-κB).[5][6][7] This document summarizes the quantitative data on these effects, details the experimental protocols used for their assessment, and visualizes the key molecular pathways and workflows involved.

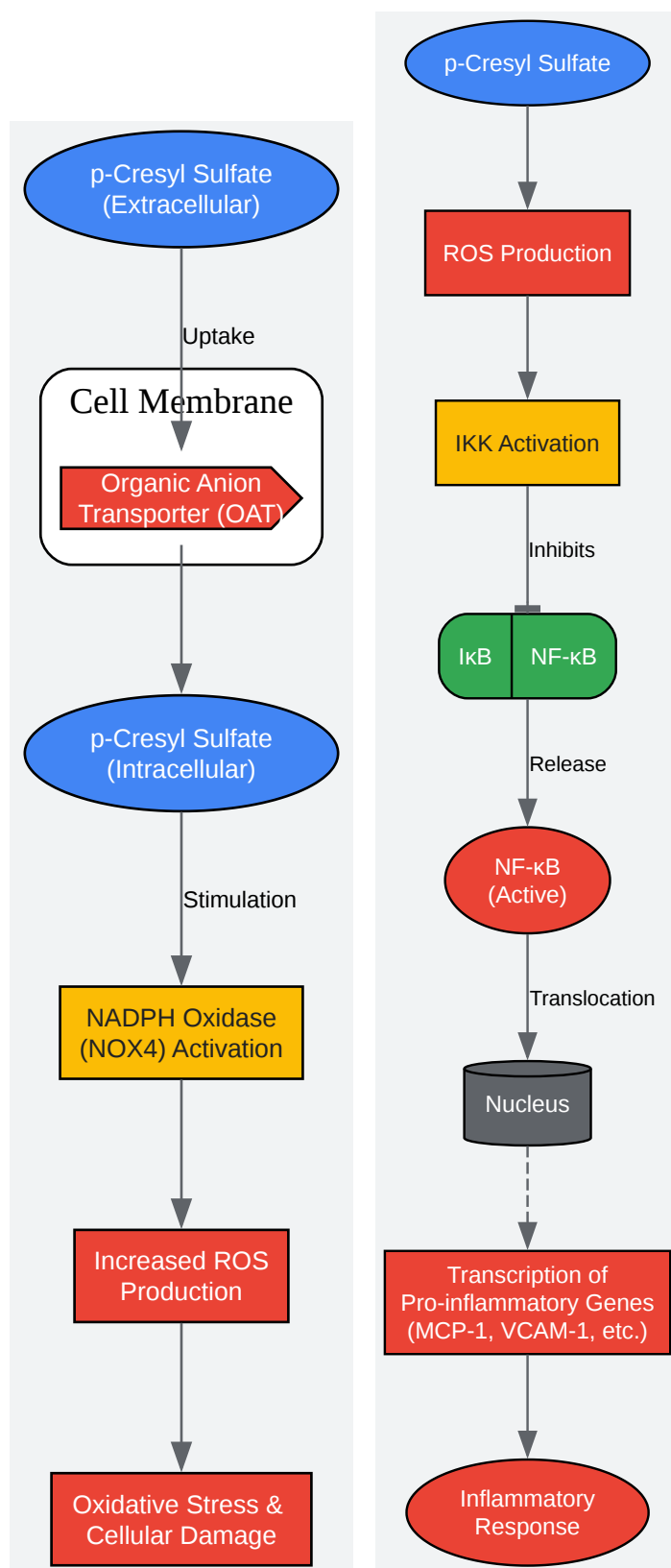
Key Pro-inflammatory Mechanisms of p-Cresyl Sulfate

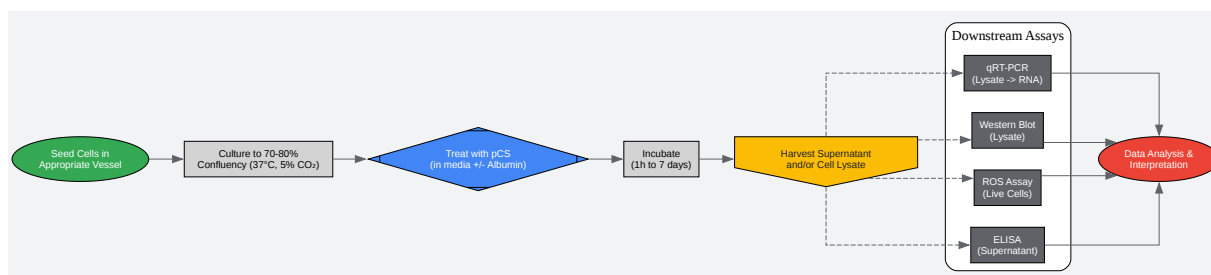
In vitro studies have elucidated several mechanisms by which pCS exerts its pro-inflammatory effects across a range of cell types, including endothelial cells, renal tubular cells, and immune cells.

Induction of Oxidative Stress

A primary and well-documented effect of pCS is the generation of intracellular reactive oxygen species (ROS), leading to a state of oxidative stress.[8][9] This process is a critical upstream event that triggers downstream inflammatory signaling.

- Mechanism of Action: pCS is actively taken up by cells via organic anion transporters (OATs). [5][10] Intracellularly, pCS stimulates the activity of NADPH oxidase (NOX), a key enzyme responsible for producing superoxide radicals. [6][11] Specifically, the NOX4 isoform has been identified as a target in endothelial and renal tubular cells. [5][6] The resulting increase in ROS production can lead to cellular damage and the activation of stress-sensitive signaling cascades. [9]





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